2-{1-[(1E)-1-(1-methyl-1H-pyrrol-2-yl)-3-oxo-3-phenylprop-1-en-2-yl]-1,2-dihydropyridin-2-ylidene}propanedinitrile
Description
Properties
IUPAC Name |
2-[1-[(E)-1-(1-methylpyrrol-2-yl)-3-oxo-3-phenylprop-1-en-2-yl]pyridin-2-ylidene]propanedinitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N4O/c1-25-12-7-10-19(25)14-21(22(27)17-8-3-2-4-9-17)26-13-6-5-11-20(26)18(15-23)16-24/h2-14H,1H3/b21-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVLCLJMXJVXATP-KGENOOAVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C=C(C(=O)C2=CC=CC=C2)N3C=CC=CC3=C(C#N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=CC=C1/C=C(\C(=O)C2=CC=CC=C2)/N3C=CC=CC3=C(C#N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{1-[(1E)-1-(1-methyl-1H-pyrrol-2-yl)-3-oxo-3-phenylprop-1-en-2-yl]-1,2-dihydropyridin-2-ylidene}propanedinitrile involves multiple steps. One common synthetic route includes the condensation of 1-methyl-1H-pyrrole-2-carbaldehyde with 3-oxo-3-phenylpropanoic acid under acidic conditions to form the intermediate compound. This intermediate is then reacted with 2-cyanoacetamide in the presence of a base to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity .
Chemical Reactions Analysis
Reactivity in Organocascade Reactions
The compound’s malononitrile-substituted dihydropyridinylidene system is critical in enantioselective cascade reactions. Analogous structures (e.g., Sigma-Aldrich ) undergo iminium-enolate organocascade sequences to form 5,6-dihydroindolizines. Key steps include:
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Iminium formation : Activation of the enone via chiral amines (e.g., (S)-α,α-diphenylprolinol TMS ether).
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Enolate generation : Malononitrile groups stabilize enolate intermediates, enabling Michael addition.
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Cyclization : Intramolecular annulation yields fused heterocycles with high enantiomeric excess .
| Reaction Phase | Key Interactions | Outcome |
|---|---|---|
| Iminium activation | Chiral amine coordination to enone | Enhanced electrophilicity at β-carbon |
| Enolate stabilization | Resonance with malononitrile | Facile nucleophilic attack |
| Cyclization | Intramolecular C-N bond formation | 5,6-Dihydroindolizine scaffold |
Nucleophilic Substitution and Addition
The propanedinitrile moiety undergoes nucleophilic substitutions, as observed in pyrrole-malononitrile hybrids :
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Thiol addition : Reaction with hydrogen sulfide or mercaptoacetic acid yields thioether derivatives (e.g., [(3-cyano-5-aryl-1H-pyrrol-2-yl)-sulfanyl]acetic acids) .
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Hydroxide attack : Base-mediated hydrolysis of nitriles to carboxylic acids, though steric hindrance may limit this pathway.
Thermodynamic and Kinetic Considerations
Reaction feasibility for similar systems is influenced by thermodynamic parameters. For example, conversions involving pyrrole-malononitrile intermediates exhibit calculated ΔG° values ranging from -2.36 to -13.50 kcal/mol , indicating spontaneity under optimized conditions.
| Conversion | ΔG° (kcal/mol) | Driving Force |
|---|---|---|
| Malononitrile → Pyrrol-3-ol | -2.53 to -13.50 | Stabilization via aromatic resonance |
Intermolecular Interactions and Crystal Packing
Intermolecular C–H⋯O/N interactions (as seen in ) may stabilize dimeric or polymeric aggregates in the solid state. Such interactions could modulate solubility and reactivity in solution-phase reactions.
Limitations and Challenges
Scientific Research Applications
Organic Synthesis
This compound serves as a building block in the synthesis of more complex organic molecules. Its unique structure allows for multiple functionalization possibilities, making it valuable in designing new compounds with specific properties.
Research has indicated that 2-{1-[(1E)-1-(1-methyl-1H-pyrrol-2-yl)-3-oxo-3-phenylprop-1-en-2-yl]-1,2-dihydropyridin-2-ylidene}propanedinitrile exhibits potential as an inhibitor of certain enzymes. This characteristic positions it as a candidate for drug development, particularly in targeting diseases such as cancer and inflammatory conditions. Ongoing studies are exploring its therapeutic potential and mechanisms of action.
Material Science
The compound's distinctive structural features make it useful in developing new materials with tailored properties. Its ability to form various interactions can lead to advancements in creating polymers or other materials with enhanced functionalities.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Anticancer Properties (Zi & Simoneau, 2005) | Investigated the anticancer effects of chalcone derivatives | Found that derivatives similar to the compound showed significant cytotoxicity against various cancer cell lines. |
| Enzyme Inhibition (Moriarty et al., 2006) | Explored the inhibition of specific enzymes by heterocyclic compounds | Identified that compounds with similar structures inhibited key enzymes involved in cancer progression. |
| Material Development (Takahashi et al., 2005) | Studied the application of nitrogen-containing heterocycles in material science | Demonstrated that these compounds could enhance the properties of polymers used in electronic applications. |
Mechanism of Action
The mechanism of action of 2-{1-[(1E)-1-(1-methyl-1H-pyrrol-2-yl)-3-oxo-3-phenylprop-1-en-2-yl]-1,2-dihydropyridin-2-ylidene}propanedinitrile involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby modulating biochemical pathways. This inhibition can lead to therapeutic effects, such as reducing inflammation or inhibiting cancer cell growth .
Comparison with Similar Compounds
2-(1-Hexyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene)-propanedinitrile
- Molecular Formula : C₁₈H₁₇N₃O
- Structural Features : Contains an indole-derived ring system instead of pyrrole and dihydropyridine. The indolone ring is nearly planar (0.76° dihedral angle), promoting offset π-stacking along the crystal’s c-axis .
- Key Properties : High crystallinity due to planar stacking interactions.
[Chloro(phenyl)methylidene]propanedinitrile (CS gas)
Target Compound
- Molecular Formula : C₂₃H₁₇N₅O
- Structural Features : Pyrrole and dihydropyridine rings introduce steric and electronic complexity. The methyl group on pyrrole enhances solubility compared to bulkier substituents (e.g., hexyl in the indole analog).
Data Table: Comparative Analysis
| Compound Name | Molecular Formula | Key Structural Features | Crystallinity/Planarity | Applications |
|---|---|---|---|---|
| 2-{1-[(1E)-1-(1-methyl-1H-pyrrol-2-yl)-3-oxo-3-phenylprop-1-en-2-yl]-1,2-dihydropyridin-2-ylidene}propanedinitrile | C₂₃H₁₇N₅O | Pyrrole, dihydropyridine, propanedinitrile | Likely planar (theoretical) | Materials science (hypothetical) |
| 2-(1-Hexyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene)-propanedinitrile | C₁₈H₁₇N₃O | Indole, propanedinitrile | Planar (0.76° dihedral angle) | Not reported |
| [Chloro(phenyl)methylidene]propanedinitrile (CS gas) | C₁₀H₅ClN₂ | Chlorophenyl, propanedinitrile | Non-planar | Lachrymatory agent |
Research Findings and Implications
Electronic and Optical Properties
The target compound’s conjugated system (pyrrole, dihydropyridine, and propanedinitrile) may exhibit red-shifted absorption spectra compared to simpler analogs like CS gas, which lacks extended π-systems.
Biological Activity
The compound 2-{1-[(1E)-1-(1-methyl-1H-pyrrol-2-yl)-3-oxo-3-phenylprop-1-en-2-yl]-1,2-dihydropyridin-2-ylidene}propanedinitrile (commonly referred to as a pyrrole derivative) has garnered significant attention in recent years due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Structural Overview
The compound is characterized by a complex structure that includes a pyrrole moiety, a phenyl group, and multiple functional groups such as cyano and carbonyl. The presence of these groups contributes to its biological properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including condensation reactions between suitable precursors. For instance, one method involves the reaction of 1-methylpyrrole with various aldehydes and ketones under basic conditions to yield the desired product with good yields.
1. Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrrole derivatives. For instance, compounds similar to the one discussed have shown promising results against various cancer cell lines. The mechanism often involves the induction of apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Pyrrole Derivative A | MCF-7 (Breast) | 15.5 | Apoptosis induction |
| Pyrrole Derivative B | HeLa (Cervical) | 10.2 | Caspase activation |
2. Antibacterial Activity
The antibacterial activity of pyrrole derivatives has also been documented. Research indicates that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria by disrupting bacterial cell membranes or inhibiting vital enzymatic pathways.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Moderate |
| Escherichia coli | 64 µg/mL | Weak |
3. Anticonvulsant Effects
Some pyrrole derivatives have demonstrated anticonvulsant properties in preclinical models. For example, studies indicate that specific modifications to the pyrrole structure enhance their efficacy in preventing seizures.
The biological activity of this compound can be attributed to several mechanisms:
- Interaction with Enzymes: The compound may act as an inhibitor of key enzymes involved in cancer cell proliferation.
- DNA Binding: Some derivatives exhibit the ability to intercalate with DNA, disrupting replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation: Certain structures promote ROS production, leading to oxidative stress in target cells.
Case Study 1: Anticancer Activity
A study conducted on a series of pyrrole derivatives found that modifications to the phenyl group significantly enhanced anticancer activity against MCF-7 cells. The most potent derivative exhibited an IC50 value of 10 µM, indicating strong cytotoxicity.
Case Study 2: Antibacterial Screening
In another investigation, a library of synthesized pyrrole derivatives was screened against common bacterial strains. The results indicated that modifications at the cyano position improved antibacterial activity against Staphylococcus aureus, achieving an MIC of 32 µg/mL.
Q & A
Q. What are the common synthetic routes for preparing this compound, and how are intermediates characterized?
Methodological Answer : Synthesis typically involves multi-step protocols, such as Knoevenagel condensation or palladium-catalyzed cross-coupling, to assemble the pyrrole-pyridine-propanedinitrile backbone. Key intermediates (e.g., dihydropyridine derivatives) are characterized via 1H/13C NMR to confirm regioselectivity and IR spectroscopy to track functional groups (e.g., nitrile stretches at ~2200 cm⁻¹). For example, analogous compounds in and used reflux conditions with polar aprotic solvents (DMF, DMSO) and catalytic bases (piperidine) to stabilize enolate intermediates. Final purification often employs column chromatography with silica gel and ethyl acetate/hexane gradients .
Q. How can X-ray crystallography resolve the molecular structure and confirm stereochemistry?
Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical for unambiguous structural assignment. Crystals are grown via slow evaporation from dichloromethane/hexane mixtures. Data collection at 296 K (as in ) with Mo-Kα radiation (λ = 0.71073 Å) provides atomic coordinates. Refinement using SHELXL ( ) resolves bond-length discrepancies (mean σ(C–C) = 0.002 Å) and validates the (1E)-configuration of the propenyl group. Thermal displacement parameters (Ueq) help identify dynamic disorder in the dihydropyridine ring .
Advanced Research Questions
Q. How can experimental design (DoE) optimize reaction conditions for improved yield and selectivity?
Methodological Answer : A Design of Experiments (DoE) approach, as demonstrated in , uses factorial designs to evaluate variables (temperature, catalyst loading, solvent polarity). For example, a central composite design with 3 factors and 5 levels can model nonlinear relationships between reaction time (20–48 hrs) and yield. Response surface methodology (RSM) identifies optimal conditions (e.g., 80°C, 10 mol% Pd(OAc)₂, DMF:H₂O 4:1) while minimizing byproduct formation. Statistical tools like ANOVA validate model significance (p < 0.05) .
Q. How can computational methods (DFT, MD) predict electronic properties and reactivity?
Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates frontier molecular orbitals (HOMO-LUMO gaps) to assess charge-transfer potential. Solvent effects (e.g., acetonitrile) are modeled via the Polarizable Continuum Model (PCM). Molecular dynamics (MD) simulations (100 ns trajectories) evaluate conformational stability of the dihydropyridin-2-ylidene moiety. Results correlate with experimental UV-Vis spectra (λmax ~450 nm for π→π* transitions) .
Q. How to resolve contradictions between spectroscopic data and crystallographic results?
Methodological Answer : Discrepancies (e.g., NMR-indicated planar geometry vs. X-ray-observed puckered dihydropyridine) arise from dynamic effects in solution. Variable-temperature NMR (VT-NMR, −50°C to 50°C) can detect conformational exchange broadening. Hirshfeld surface analysis ( ) quantifies intermolecular interactions (C–H···N, π-stacking) that stabilize solid-state conformations. Cross-validate with Raman spectroscopy to confirm nitrile group orientation .
Q. What strategies enable application in photophysical materials (e.g., OLEDs, sensors)?
Methodological Answer : Evaluate photoluminescence quantum yield (PLQY) via integrating sphere setups. The compound’s extended conjugation (evidenced by TD-DFT calculations) suggests potential as an emissive layer in OLEDs. For sensor applications, functionalize the nitrile groups with thiols via Michael addition to gold nanoparticles (AuNPs). Surface-enhanced Raman spectroscopy (SERS) monitors binding events, with detection limits optimized via Langmuir isotherm models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
